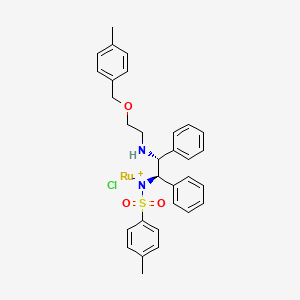

(R,R)-Ts-DENEB(regR)

Descripción

Significance of Chiral Ruthenium Complexes in Enantioselective Synthesis

Chiral ruthenium complexes are at the forefront of asymmetric catalysis, a field that focuses on the synthesis of single enantiomers of chiral molecules. ajchem-b.com The pioneering work on ruthenium-based catalysts, particularly those developed for hydrogenation and transfer hydrogenation reactions, has revolutionized the production of optically active alcohols and amines, which are crucial intermediates for many pharmaceuticals and biologically active compounds. ajchem-b.com These catalysts often feature chiral ligands, such as diphosphines and diamines, that create a chiral environment around the metal center, enabling the stereoselective reduction of prochiral substrates like ketones and imines with high efficiency and enantioselectivity. ajchem-b.comrsc.org The modularity, stability, and cost-effectiveness of Noyori-type ruthenium catalysts have made them widely applied in industrial manufacturing.

Overview of Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH)

Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) are two powerful and widely used methods for the enantioselective reduction of prochiral ketones and imines to produce chiral alcohols and amines. thieme-connect.comthieme-connect.com

Asymmetric Hydrogenation (AH) typically employs molecular hydrogen (H₂) as the hydrogen source, often requiring specialized equipment to handle the gas under pressure. nih.gov

Asymmetric Transfer Hydrogenation (ATH) , in contrast, utilizes a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture. nih.gov This offers significant operational advantages by avoiding the need for high-pressure gaseous hydrogen, making the procedure inherently safer and more accessible for many laboratories. nih.gov

Both ATH and AH can be combined with a process called dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted into a single enantiomer of the product in high yield and enantiomeric excess. This is achieved when the rate of racemization of the starting material is faster than the rate of the asymmetric reduction, and one enantiomer reacts significantly faster than the other. thieme-connect.com

Historical Development and Context of (R,R)-Ts-DENEB(regR) within the DENEB Catalyst Family

(R,R)-Ts-DENEB(regR) belongs to the DENEB™ family of catalysts developed by Takasago International Corporation. takasago.com The name "DENEB" is a nod to the bright star in the constellation Cygnus, reflecting the catalyst's high performance. takasago.comwikipedia.org The DENEB catalysts are oxo-tethered ruthenium(II) complexes designed to be highly efficient for asymmetric transfer hydrogenation. takasago.comsigmaaldrich.com

The development of the DENEB family was a significant advancement over conventional RuCl(arene)(N-sulfonylated diamine) systems. takasago.com These earlier catalysts, while groundbreaking, often suffered from lower catalytic activity and a more limited substrate scope. takasago.com The DENEB catalysts, including (R,R)-Ts-DENEB(regR), were engineered to overcome these limitations, offering remarkable improvements in both catalytic activity and enantioselectivity across a broader range of substrates. takasago.com This has allowed for significantly lower catalyst loadings and simplified purification processes. takasago.com The development of these catalysts has been pivotal in making asymmetric transfer hydrogenation a more viable and efficient technology for industrial applications, including the large-scale synthesis of pharmaceutical intermediates. researchgate.netresearchgate.net

Role of (R,R)-Ts-DENEB(regR) as a High-Performance Asymmetric Catalyst

(R,R)-Ts-DENEB(regR) is a chiral ruthenium(II) complex that has established itself as a high-performance catalyst for asymmetric hydrogenation and transfer hydrogenation reactions. sigmaaldrich.comsmolecule.com It is particularly recognized for its exceptional efficiency in the reduction of ketones. Its structure as an oxo-tethered ruthenium complex contributes to its enhanced catalytic performance, often showing superior activity and stereoselectivity compared to earlier generations of Noyori-type catalysts. takasago.comnih.gov

The catalyst is effective in various applications, including the dynamic kinetic resolution (DKR) of racemic compounds. guidechem.com For instance, it has been successfully used in the kinetic resolution of racemic 3-aryl-1-indanones through asymmetric transfer hydrogenation, yielding both the reduced alcohol and the unreacted ketone with high enantiomeric excess. nih.gov This bifunctional nature, capable of catalyzing both ATH and H₂-hydrogenation, underscores its versatility. sigmaaldrich.com

The practical utility of (R,R)-Ts-DENEB(regR) is demonstrated by its commercial availability and its use in the synthesis of complex chiral molecules. nih.gov Its ability to operate efficiently under mild conditions and with low catalyst loadings makes it an attractive choice for both academic research and industrial-scale production. takasago.comnih.gov

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKUCOHLIHBSDN-ZAMYOOMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33ClN2O3RuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333981-84-2 | |

| Record name | (R,R)-Ts-DENEB(regR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Ligand Design of R,r Ts Deneb Regr

Preparation of Chiral Ligands Preceding Ruthenium Coordination

The synthesis of the distinctive ligand for (R,R)-Ts-DENEB(regR) is a multi-step process that begins with a readily available chiral scaffold. The foundational structure is derived from (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as (R,R)-TsDPEN. The synthesis of the final oxo-tethered ligand involves the strategic introduction of an ether-linked arene unit.

The synthesis commences with the preparation of the chiral diamine ligand. smolecule.com A key precursor, (1R,2R)-1,2-diphenylethylenediamine, serves as the chiral backbone. This diamine undergoes mono-N-tosylation, where one of the amino groups is selectively protected with a p-toluenesulfonyl (tosyl) group. This step is crucial for establishing the electronic and steric environment of the final catalyst.

Following tosylation, the remaining free amino group is alkylated. This is achieved by reacting the N-tosylated diamine with an electrophile containing the tether and the arene moiety, specifically a 2-(4-methylbenzyloxy)ethyl group. The final ligand, 4-methyl-N-[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]benzenesulfonamide, is thus formed, featuring the characteristic oxo-tether that links the diamine scaffold to the arene ring. nih.gov This intricate ligand design is fundamental to the catalyst's subsequent performance.

Complex Formation with Ruthenium Precursors

Once the chiral oxo-tethered ligand is prepared, it is coordinated to a ruthenium metal center. smolecule.com The most common method for this complexation involves reacting the ligand with a dimeric ruthenium precursor. A typical precursor is the [RuCl₂(p-cymene)]₂ dimer. mdpi.com

The reaction is generally carried out in an anhydrous solvent, such as dichloromethane (B109758) or methanol, under an inert atmosphere to prevent unwanted side reactions. The chiral ligand displaces a ligand from the ruthenium precursor to form the stable, monomeric (R,R)-Ts-DENEB(regR) complex. tcichemicals.comresearchgate.net The resulting organometallic compound features the ruthenium atom coordinated to the bidentate chiral diamine ligand and the tethered arene, creating a robust and well-defined catalytic species. anr.fr

Influence of Oxo-Tethered Ligand Architecture on Catalytic Performance

The innovative oxo-tethered architecture of (R,R)-Ts-DENEB(regR) is directly responsible for its exceptional catalytic performance in asymmetric transfer hydrogenation and hydrogenation reactions. scispace.comfigshare.comcapes.gov.brnih.gov This design imparts significant advantages over non-tethered systems.

A key benefit of the tether is the increased rigidity it confers upon the complex. mdpi.com In conventional catalysts, the arene ligand can rotate freely, which can lead to the formation of multiple transition states and potentially lower selectivity. The covalent tether in (R,R)-Ts-DENEB(regR) prevents this rotation, locking the arene in a specific orientation. mdpi.com This pre-organization of the catalytic site contributes positively to asymmetric induction and results in higher enantioselectivity. mdpi.com

This structural rigidity leads to remarkably high catalytic activity. takasago.com The catalyst can operate efficiently at very low loadings, with substrate-to-catalyst ratios (S/C) reaching impressive levels, far exceeding those of conventional catalysts. mdpi.comtakasago.com For instance, in the asymmetric transfer hydrogenation of ketones, (R,R)-Ts-DENEB has demonstrated the ability to achieve high conversions and enantiomeric excesses at S/C ratios up to 40,000. mdpi.com This high efficiency is a significant advantage for industrial applications, as it reduces catalyst consumption and cost. takasago.com The catalyst has been successfully used in the large-scale flow synthesis of complex molecules like ceramide D-erythro-CER[NDS], demonstrating its robustness and practicality. thieme-connect.com

| Catalyst System | Typical Substrate/Catalyst Ratio (S/C) | Key Architectural Feature | Reference |

| (R,R)-Ts-DENEB(regR) | Up to 40,000 | Covalent oxo-tether between diamine and arene | mdpi.com |

| Conventional TsDPEN | ~500 | Separate diamine and arene ligands | takasago.com |

Stereochemical Control Elements within the (R,R)-Ts-DENEB(regR) Ligand Structure

The high degree of stereochemical control exerted by (R,R)-Ts-DENEB(regR) arises from the synergistic interplay of several structural elements within its ligand.

Chiral Diamine Backbone : The (1R,2R)-1,2-diphenylethylenediamine core establishes the fundamental chirality of the catalyst. The specific (R,R) configuration is responsible for directing the hydride transfer to one specific face of the prochiral substrate, typically yielding the corresponding (S)-alcohol from a ketone.

Bulky Sulfonyl Group : The N-tosyl group serves multiple roles. It enhances the acidity of the N-H proton, which is believed to participate in the catalytic cycle through a metal-ligand bifunctional mechanism. sioc-journal.cn Its steric bulk also helps to define the shape of the chiral pocket, further influencing the orientation of the approaching substrate.

Fixed Arene Orientation : As discussed, the oxo-tether locks the arene group in a fixed position. mdpi.com This creates a well-defined chiral environment where stereoselectivity can be induced through non-covalent interactions, such as C–H/π interactions between the catalyst's arene ring and the substrate. This interaction is crucial for differentiating between the two prochiral faces of the substrate, leading to high enantioselectivity.

Together, these elements create a highly effective and selective catalytic system, capable of achieving excellent results in dynamic kinetic resolutions and the asymmetric reduction of a wide range of substrates, including challenging cyclic α-halogenated ketones. acs.orgnih.govrsc.orgresearchgate.net

Comparison of (R,R)-Ts-DENEB(regR) Ligand Design to Conventional Ruthenium-Diamine Systems (e.g., TsDPEN)

When compared to conventional ruthenium-diamine catalysts like RuCl(p-cymene)[(R,R)-TsDPEN], the design of (R,R)-Ts-DENEB(regR) represents a significant evolution.

The most fundamental difference is structural. Conventional systems are composed of two separate key components: the chiral diamine ligand (e.g., TsDPEN) and an arene ligand (e.g., p-cymene) that coordinate independently to the ruthenium center. In contrast, (R,R)-Ts-DENEB(regR) features a single, multidentate ligand where the arene and diamine components are covalently linked via the oxo-tether. mdpi.com

This structural distinction leads to profound differences in catalytic performance. The free rotation of the arene in non-tethered systems is eliminated in the rigid, tethered design of (R,R)-Ts-DENEB(regR). mdpi.com This rigidity is a primary reason for its superior activity and selectivity. While conventional catalysts are effective, they often require higher catalyst loadings and have a more limited substrate scope. takasago.com (R,R)-Ts-DENEB(regR) consistently demonstrates higher turnover numbers (TON) and can be applied to a broader range of substrates under milder conditions. scispace.comtakasago.comnih.gov For example, in the production of a key intermediate for the drug Omarigliptin, the oxo-tethered (R,R)-Ts-DENEB catalyst was chosen for its high efficiency at a low loading of just 0.1 mol%. thieme-connect.com

| Feature | (R,R)-Ts-DENEB(regR) | Conventional Ru/TsDPEN Systems | Reference |

| Ligand Structure | Arene and diamine are covalently tethered | Arene and diamine are separate ligands | mdpi.com |

| Arene Mobility | Fixed orientation, no rotation | Free rotation | mdpi.com |

| Catalytic Activity | Very high; low catalyst loading (S/C up to 40,000) | Moderate; higher catalyst loading required | mdpi.comtakasago.com |

| Substrate Scope | Broad | More limited | takasago.com |

| Selectivity | Generally higher due to rigid structure | High, but can be lower than tethered systems | mdpi.comnih.gov |

Catalytic Mechanism and Stereoinduction Principles

General Mechanistic Pathways in Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) catalyzed by ruthenium(II) complexes, particularly those of the Noyori-type, is a cornerstone of modern asymmetric synthesis. mdpi.com These reactions typically utilize a hydrogen source like a formic acid/triethylamine (B128534) mixture or isopropanol (B130326) to reduce prochiral ketones and imines to their corresponding chiral alcohols and amines. mdpi.com

The general mechanism can be broken down into three key stages mdpi.com:

Formation of the Active Hydride Species: The process begins with the generation of a catalytically active ruthenium-hydride species from a chloride precatalyst. mdpi.com This transformation is often facilitated by a base.

Asymmetric Reduction: The ruthenium-hydride then transfers a hydride to the C=O or C=N double bond of the substrate. mdpi.com This step is where the asymmetry is induced, leading to the formation of a chiral product.

Catalyst Regeneration: Following the hydride transfer, the catalyst is regenerated, allowing it to participate in further catalytic cycles. mdpi.com

While early models proposed a six-membered pericyclic transition state, more recent studies suggest a more complex mechanism where the amine ligand actively interacts with the base. wikipedia.org

Proposed Mechanism of Action for (R,R)-Ts-DENEB(regR) in Catalysis

While the specific, detailed mechanism for (R,R)-Ts-DENEB(regR) is not extensively documented in publicly available literature, its action is understood to be a form of bifunctional catalysis. sigmaaldrich.comsmolecule.com This implies that both the ruthenium metal center and the ligand participate actively in the catalytic cycle.

A proposed mechanism involves a C–H/π interaction between the catalyst's η⁶-arene and the substrate's phenyl ring, which plays a crucial role in inducing enantioselectivity. The Ts-DENEB catalyst facilitates the transfer of a hydride to the ketone, leading to the formation of the chiral alcohol.

Elucidation of Stereoinduction in (R,R)-Ts-DENEB(regR)-Catalyzed Reactions

The high degree of stereoinduction observed in reactions catalyzed by (R,R)-Ts-DENEB(regR) is a direct consequence of its well-defined chiral structure.

The chiral centers within the Ts-DENEB ligand are fundamental to its ability to direct the orientation of the substrate. smolecule.com In a process like dynamic kinetic resolution, the catalyst selectively hydrogenates one enantiomer of a rapidly racemizing substrate. dicp.ac.cn For instance, in the asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones, the (R,R)-Ts-DENEB catalyst favors the hydrogenation of the R-enantiomer of the substrate, avoiding steric hindrance between the phenyl group of the ligand and the substrate. dicp.ac.cn This selective interaction leads to the formation of the desired cis-product with high diastereoselectivity and enantioselectivity. dicp.ac.cn

The configuration of the ligand directly influences the stereochemistry at the ruthenium metal center. worktribe.com For Noyori-type catalysts, an (R,R)-TsDPEN ligand typically results in an (S)-configuration at the metal center. worktribe.com This specific metal-centered chirality, in turn, dictates the stereochemical outcome of the product alcohol. worktribe.com The rigid, tethered structure of DENEB catalysts further enhances this directing effect by locking the arene ring in place, allowing for precise control over the catalytic environment. worktribe.com

Role of Chiral Centers in Substrate Orientation and Stereoselectivity

Electronic and Steric Factors Governing Catalytic Activity and Selectivity

The catalytic performance of metal complexes is intricately linked to the electronic and steric properties of their ligands.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can significantly impact the reactivity of the metal center. rsc.org Tuning these electronic properties is a key strategy for developing more efficient catalysts. rsc.org For instance, while increased electron-withdrawing character in a ligand can enhance catalytic activity, excessive electron withdrawal can have the opposite effect. rsc.org

Steric Effects: The steric bulk of the ligand plays a crucial role in controlling substrate approach and, consequently, the selectivity of the reaction. worktribe.comrsc.org In the context of (R,R)-Ts-DENEB(regR), the steric hindrance provided by the ligand's structure is essential for achieving high stereoselectivity. dicp.ac.cnworktribe.com This is evident in the selective hydrogenation of one substrate enantiomer over the other to avoid unfavorable steric interactions. dicp.ac.cn

Table of Research Findings on (R,R)-Ts-DENEB(regR) Catalysis

| Substrate | Reaction Type | Key Findings | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 3-fluoroacetophenone | Asymmetric Transfer Hydrogenation | C–H/π interaction induces enantioselectivity. | 95 | 99 |

| β-substituted α-oxobutyrolactones | Asymmetric Transfer Hydrogenation (DKR) | Selective hydrogenation of the R-enantiomer avoids steric hindrance. | High | High |

Substrate Scope and Enantioselective Transformations

Asymmetric Transfer Hydrogenation (ATH) of Ketonesthieme-connect.comtcichemicals.com

(R,R)-Ts-DENEB is particularly renowned for its efficacy in the asymmetric transfer hydrogenation of prochiral ketones to yield chiral secondary alcohols. kanto.co.jp This transformation typically employs a hydrogen donor, most commonly an azeotropic mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N). nih.gov The catalyst's unique structure, featuring an oxo-tether, contributes to its enhanced catalytic performance and broad substrate scope. researchgate.net

Reduction of Aromatic and Aliphatic Ketonestakasago.comnih.gov

The catalyst exhibits exceptional performance in the reduction of various aromatic ketones. A notable application is the efficient kinetic resolution (KR) of racemic 3-aryl-1-indanones. nih.gov Using (R,R)-Ts-DENEB with a formic acid/triethylamine mixture in methanol, these reactions produce cis-3-arylindanols and the unreacted 3-arylindanones in nearly equal yields, both with high diastereomeric and enantiomeric excesses. nih.govresearchgate.net For instance, the ATH of 3-phenyl-1-indanone (B102786) at room temperature yields the corresponding (1R,3R)-cis-indanol with >99% ee and leaves the unreacted (S)-indanone with 98% ee. researchgate.net This methodology has been successfully applied to a variety of 3-aryl-1-indanones with different substituents on the aryl ring. nih.govresearchgate.net

The catalyst is also highly effective for simpler aromatic ketones. In the ATH of acetophenone (B1666503), (R,R)-Ts-DENEB achieves a 97.3% enantiomeric excess and high conversion. takasago.com Similarly, for 2'-chloroacetophenone, a substrate that is challenging for conventional catalysts, (R,R)-Ts-DENEB provides the corresponding alcohol with 94.7% ee and 100% conversion. takasago.com While detailed studies on a wide range of simple aliphatic ketones are less prevalent in the reviewed literature, the broad applicability of the catalyst suggests its potential in this area as well. takasago.comworktribe.com

ATH of β-Keto Estersresearchgate.netresearchgate.net

The asymmetric transfer hydrogenation of β-keto esters is a critical reaction for synthesizing chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Research indicates that the DENEB family of catalysts is effective in these transformations. Specifically, in the dynamic kinetic resolution (DKR) of α-amido-β-ketoesters, oxo-tethered derivatives of Noyori-Ikariya catalysts, like (R,R)-Ts-DENEB, are known to favor the formation of anti-β-hydroxy-α-amido esters. researchgate.net This diastereoselectivity is a key feature of the catalyst system in these substrates. researchgate.net

For example, the ATH of 3-methoxycarbonyl-1-indanone, a cyclic β-keto ester, using (R,R)-Ts-DENEB as a substitute for the unavailable Mohar's catalyst, proceeds efficiently. researchgate.net The reaction yields the cis-(1R,3S)-3-methoxycarbonyl-1-indanol with high levels of diastereoselectivity and enantioselectivity, demonstrating the catalyst's utility in the DKR of dually activated substrates. researchgate.net

ATH of α-Amino Acid Precursorsthieme-connect.comchiba-u.jp

(R,R)-Ts-DENEB has proven to be a powerful catalyst for the synthesis of chiral amino alcohols, which are precursors to α-amino acids. A significant advancement is the ATH of unprotected α-amino ketones. chiba-u.jp This method provides a green and operationally simple alternative to processes that require protection and deprotection of the amino group. chiba-u.jp The reaction can be extended to a variety of α-amino ketones, including those with both aryl and heteroaryl functionalities, to produce important pharmaceutical drugs like phenylephrine, denopamine, and levisoprenaline (B1674944) with excellent enantioselectivities (>99% ee) and high yields. chiba-u.jp

Furthermore, the catalyst is employed in the dynamic kinetic resolution of α-substituted ketones that are precursors to complex amino acids. For instance, in a synthetic route to the diabetes drug Omarigliptin, (R,R)-Ts-DENEB catalyzes the DKR of a racemic N-Boc-α-substituted ketone. thieme-connect.com This key step establishes two of the three stereogenic centers in the target molecule, affording the desired anti-1,2-amino alcohol intermediate in 93% yield and high diastereoselectivity. thieme-connect.com

ATH of α-Substituted Ketonestakasago.com

The catalyst demonstrates broad utility in the dynamic kinetic resolution of various α-substituted ketones, including those with halo, ester, carboxamide, and sulfone functionalities. takasago.com

(R,R)-Ts-DENEB is highly effective in the ATH and dynamic kinetic resolution of α-halo ketones, providing stereoselective access to chiral halohydrins. A prominent example is the reduction of N-Boc-3-fluoro-dihydrotetrahydroquinolin-4-ones. whiterose.ac.uk Using (R,R)-Ts-DENEB with a formic acid/triethylamine (1:1) mixture in acetonitrile, these substrates are converted into the corresponding cis-fluoro alcohols. whiterose.ac.uk The reaction proceeds under mild conditions (40 °C) to give high yields (up to 96%) and excellent diastereomeric and enantiomeric ratios (up to 99:1 dr and >99% ee). whiterose.ac.uk This method highlights the catalyst's ability to control stereochemistry in the synthesis of functionally complex molecules. Reviews also note the successful DKR of β-chloro α-keto esters to furnish anti-chlorohydrins with high stereoselectivity for a range of substrates. thieme-connect.com

Technical literature from the catalyst's developer indicates that (R,R)-Ts-DENEB is applicable to the asymmetric transfer hydrogenation of α-sulfone substituted cyclic ketones via dynamic kinetic resolution. takasago.com This suggests that the catalyst can effectively reduce ketones bearing a sulfonyl group at the α-position, expanding its utility to another class of important substrates. However, detailed research findings and specific data for this transformation were not available in the surveyed primary scientific literature.

Tolerance of Diverse Functional Groups

The (R,R)-Ts-DENEB catalyst exhibits remarkable tolerance to a variety of functional groups during asymmetric transfer hydrogenation (ATH) of ketones. This catalyst has been shown to effectively reduce ketones bearing substituents such as dialkylamino, hydroxyl, siloxy, carbonyl, ester, amide, and thioester groups with high enantioselectivity. The robust nature of the catalyst allows for the preferential reduction of a carbonyl group even in the presence of a carbon-carbon double bond. researchgate.net Its utility is further demonstrated in syntheses involving substrates with silyl (B83357) protecting groups and in the reduction of α,β-acetylenic ketones to propargylic alcohols without affecting the alkyne moiety. nih.gov This broad functional group tolerance makes it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates. nih.govwhiterose.ac.uk

ATH of Dibenzo[b,f]sigmaaldrich.comlabscoop.comoxazepine Compounds

The asymmetric transfer hydrogenation of dibenzo[b,f] labscoop.comoxazepine compounds has been successfully achieved using a closely related (R,R)-Ru-Ts-DPEN complex, a precursor to the oxo-tethered DENEB catalyst. rsc.org This protocol provides access to biologically significant 11-substituted-10,11-dihydrodibenzo[b,f] labscoop.comoxazepines. The reaction proceeds with excellent conversions (up to >99%) and high enantioselectivity (up to 93% ee) using a formic acid/triethylamine mixture as the hydrogen source in water, highlighting the method's effectiveness in an environmentally benign solvent. rsc.org

Below is a table summarizing the results for the ATH of various substituted dibenzo[b,f] labscoop.comoxazepines.

| Entry | R Group | Time (h) | Conversion (%) | ee (%) |

| 1 | CH₃ | 12 | >99 | 90 |

| 2 | C₂H₅ | 12 | >99 | 92 |

| 3 | n-C₃H₇ | 14 | >99 | 93 |

| 4 | C₆H₅ | 14 | 98 | 85 |

| 5 | 4-Cl-C₆H₄ | 15 | 95 | 88 |

| 6 | 4-F-C₆H₄ | 15 | 96 | 89 |

Data sourced from a study using (R,R)-Ru-Ts-DPEN, a closely related catalyst. rsc.org

Asymmetric Hydrogenation (AH) of Ketones

(R,R)-Ts-DENEB is described as an efficient catalyst for both asymmetric transfer hydrogenation (ATH) and H₂ hydrogenation. In contrast to ATH, which uses a hydrogen donor like formic acid or isopropanol (B130326), asymmetric hydrogenation (AH) utilizes molecular hydrogen (H₂). researchgate.netkanto.co.jp This process allows for the highly selective reduction of ketones to their corresponding chiral alcohols. The catalyst system, noted as a nonclassical metal-ligand bifunctional catalyst, can preferentially reduce a C=O function over a coexisting C=C bond. researchgate.net This carbonyl selectivity is a key feature, enabling the synthesis of a wide variety of chiral alcohols from both achiral and chiral ketone precursors. researchgate.net

Asymmetric Transfer Hydrogenation (ATH) of Imines

The catalytic system based on ruthenium complexes with chiral diamine ligands, of which (R,R)-Ts-DENEB is an advanced example, is highly effective for the asymmetric transfer hydrogenation of imines. kanto.co.jp This reaction yields optically active amines, which are valuable intermediates for pharmaceuticals. The methodology has been successfully applied to a variety of cyclic imines, including five-, six-, and seven-membered rings, using a formic acid/triethylamine mixture as the hydrogen source. This process consistently produces the desired amines with excellent yields and high enantioselectivities.

Dynamic Kinetic Resolution (DKR) Applications

(R,R)-Ts-DENEB is a powerful catalyst for applications involving dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single, highly enantioenriched product. takasago.comlabscoop.com This is particularly effective for configurationally labile ketones, allowing for the discrimination of enantiomers and diastereomers. researchgate.net

DKR of Racemic 3-Aryl-1-Indanones

An efficient kinetic resolution occurs during the asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using (R,R)-Ts-DENEB. rsc.orgnih.govresearchgate.net The process, conducted at room temperature with a formic acid and triethylamine (HCO₂H/Et₃N) mixture in methanol, yields nearly equal amounts of cis-3-arylindanols and unreacted 3-arylindanones, both with excellent enantioselectivity and high diastereoselectivity for the alcohol product. rsc.orgnih.gov The reaction demonstrates broad substrate scope, accommodating various electron-donating and electron-withdrawing substituents on the aryl ring, as well as heterocyclic substituents like furan (B31954) and thiophene. researchgate.net This method has been applied to the synthesis of bioactive molecules such as (+)-indatraline. rsc.orgresearchgate.net

The table below presents the results of the ATH-KR of various racemic 3-aryl-1-indanones catalyzed by (R,R)-Ts-DENEB. nih.gov

| Substrate (Ar) | Time (h) | Yield of Alcohol (%) | ee of Alcohol (%) | Yield of Ketone (%) | ee of Ketone (%) |

| C₆H₅ | 10 | 48 | 99 | 47 | 99 |

| 4-MeO-C₆H₄ | 10 | 46 | 99 | 49 | 97 |

| 4-F-C₆H₄ | 10 | 48 | >99 | 48 | 99 |

| 4-Cl-C₆H₄ | 10 | 48 | >99 | 48 | 99 |

| 2-Naphthyl | 10 | 47 | >99 | 46 | >99 |

| 2-Thienyl | 10 | 45 | >99 | 49 | 98 |

Reaction Conditions: 1 mol% (R,R)-Ts-DENEB, HCO₂H/Et₃N, MeOH, 23 °C. nih.gov

DKR of N-Boc 3-Fluoro-dihydrotetrahydroquinolin-4-ones

(R,R)-Ts-DENEB is utilized in a practical method for the asymmetric transfer hydrogenation/dynamic kinetic resolution of racemic N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones. mdpi.combohrium.com This reaction produces enantioenriched cis-3-fluoro-dihydrotetrahydroquinolin-4-ols with high yields (70–96%), excellent diastereomeric ratios (up to 99:1 dr), and outstanding enantiomeric excess (up to >99% ee). mdpi.comresearchgate.net The process uses a formic acid/triethylamine mixture as the hydrogen donor under mild conditions. mdpi.com The scope of the reaction is broad, successfully accommodating substrates with both electron-donating and electron-withdrawing groups on the aromatic ring, consistently delivering the corresponding fluorohydrins with high stereoselectivity. mdpi.com The absolute configuration of the product was confirmed as (3R,4S) via X-ray crystallography. mdpi.com

The table below summarizes the ATH/DKR of various substituted N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones. mdpi.com

| Substrate (Substituent) | Yield (%) | dr (cis/trans) | ee of cis-product (%) |

| H | 96 | 99:1 | >99 |

| 6-F | 95 | 99:1 | >99 |

| 6-Cl | 93 | 99:1 | >99 |

| 6-Br | 92 | 98:2 | >99 |

| 6-Me | 96 | 99:1 | >99 |

| 6,7-(OMe)₂ | 90 | 94:6 | 99 |

Reaction Conditions: (R,R)-Ts-DENEB, HCO₂H/Et₃N, CH₂Cl₂, 25 °C. mdpi.com

DKR of α-Amido-β-keto Esters

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired stereoisomer. The use of (R,R)-Ts-DENEB(regR) in the asymmetric transfer hydrogenation (ATH) of α-amido-β-keto esters via DKR has proven to be a highly effective method for the synthesis of chiral β-hydroxy-α-amido esters, which are crucial building blocks for various biologically active molecules, including ceramides.

In the synthesis of optically active D-erythro-ceramide (CER2), the (R,R)-Ts-DENEB(regR) catalyzed asymmetric transfer hydrogenation of a key α-amido-β-keto ester intermediate proceeds with high yield and excellent stereoselectivity. The reaction, utilizing formic acid and triethylamine as the hydrogen source, affords the desired (2R,3R)-α-amido-β-hydroxy ester with a strong preference for the anti-diastereomer. bohrium.com One study reported achieving a 93% yield with an anti:syn ratio of 91:9 and an enantiomeric excess of over 99% for the desired (3R)-configured product. bohrium.com

Another notable application is the large-scale flow synthesis of d-erythro-CER[NDS], a compound of interest for treating skin conditions. In this process, the DKR of an α-amido-β-keto ester using (R,R)-Ts-DENEB delivered the corresponding alcohol in 96% yield. nih.gov While the initial diastereomeric excess was 69.4%, the high enantioselectivity of the reduction allows for the ultimate isolation of the highly pure desired stereoisomer after crystallization. nih.gov

| Substrate | Product Configuration | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Methyl 2-acetamido-3-oxooctadecanoate | (2R,3R)-anti | 93 | 91:9 | >99 (3R) | bohrium.com |

| α-Amido-β-keto ester A | (2R,3R)-anti | 96 | 69.4% de | >99 (after crystallization) | nih.gov |

Other Stereoselective Transformations

Hydrogenation of γ-Butyrolactone

The asymmetric hydrogenation of lactones to produce chiral diols is a valuable transformation in organic synthesis. (R,R)-Ts-DENEB(regR) has been identified as an effective catalyst for the hydrogenation of γ-butyrolactones. researchgate.net These oxo-tethered ruthenium complexes exhibit bifunctional catalytic activity, enabling hydrogenation under neutral conditions without the need for co-catalysts. nih.gov The reaction provides access to chiral diols with high levels of enantioselectivity. nih.gov

While detailed substrate scope studies for this specific transformation are part of broader research on the catalyst's capabilities, the inclusion of lactones as a substrate class highlights the versatility of (R,R)-Ts-DENEB. nih.gov For instance, the hydrogenation of various lactones, including phthalide (B148349) and aliphatic γ-butyrolactones, has been successfully achieved using related ruthenium-NHC-amine complexes, demonstrating the feasibility of such reductions.

| Substrate | Product | Enantioselectivity | Reference |

|---|---|---|---|

| Generic γ-Butyrolactone | Chiral 1,4-Diol | High | nih.govresearchgate.net |

Cascade Lactone Formation via DKR

A particularly elegant application of (R,R)-Ts-DENEB(regR) is in cascade reactions that combine DKR-ATH with a subsequent lactonization step. This approach allows for the straightforward asymmetric construction of complex chiral fused γ- and δ-lactones containing multiple contiguous stereocenters from racemic keto acids.

This powerful strategy has been successfully applied to the enantioselective synthesis of natural products. A prominent example is the synthesis of wine lactone, a significant flavor and fragrance compound. The DKR-ATH of the corresponding keto acid precursor, followed by spontaneous lactonization, yields the target molecule with exceptional levels of stereocontrol. Research has demonstrated that this cascade reaction can produce wine lactone in high yield (95%) and with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (92% ee). This method provides an expedient route to biologically active lactones with a high degree of diastereo- and enantiopurity.

| Starting Material | Target Molecule | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Racemic keto acid precursor | Wine Lactone | 95 | >99:1 | 92 |

Reaction Optimization and Process Development

Influence of Hydrogen Donors

The selection of a hydrogen donor is critical in asymmetric transfer hydrogenation (ATH) reactions catalyzed by (R,R)-Ts-DENEB. Commonly employed hydrogen sources include formic acid/triethylamine (B128534) (HCOOH/Et₃N) azeotrope and dimethylamine (B145610) borane.

The formic acid/triethylamine azeotrope, typically in a 5:2 molar ratio, is widely used as it serves as both a hydrogen source and a solvent, eliminating the need for flammable hydrogen gas and high-pressure equipment. The ratio of formic acid to triethylamine can significantly impact the reaction rate and enantioselectivity. For instance, in the ATH of acetophenone (B1666503), a lower ratio of formic acid to triethylamine (0.2:1) resulted in a faster reaction compared to the azeotropic 2.5:1 ratio, without compromising the enantiomeric excess. In some applications, a 1:5 mixture of formic acid and triethylamine has been effectively used as the hydrogen source. nih.govresearchgate.netresearchgate.net The use of this azeotrope is a key feature in improving the performance of formic acid as a safer hydrogen source. researchgate.netresearchgate.net

Ammonium (B1175870) formate (B1220265) has also been explored as a hydrogen donor. In the dynamic kinetic resolution (DKR) of 2-substituted-3-quinuclidinones, ammonium formate in the presence of (R,R)-Ts-DENEB catalyst C3 provided good enantio- and diastereoselectivity. bohrium.com

The following table summarizes the effect of different hydrogen donors on the asymmetric transfer hydrogenation of various ketones catalyzed by (R,R)-Ts-DENEB.

| Hydrogen Donor | Substrate | Catalyst | Conditions | Conversion (%) | ee (%) | Reference |

| HCOOH/Et₃N (5:2) | Acetophenone | (R,R)-Ts-DENEB | S/C=30,000 | 95 | 97 | takasago.com |

| HCOOH/Et₃N (1:5) | 3-Aryl-1-indanones | (R,R)-Ts-DENEB | MeOH, rt | ~50 (KR) | >99 | nih.govresearchgate.netresearchgate.net |

| Ammonium Formate | 2-Arylmethyl-3-quinuclidinone | (R,R)-C3 | IPA/DCM | >99 | >99 | bohrium.com |

| HCOOH/Et₃N (azeotrope) | Racemic N-Boc-α-substituted ketone | [RuCl((R,R)-Ts-DENEB)] | DABCO | 93 | 99 | thieme-connect.com |

Solvent Effects on Catalytic Performance

The choice of solvent plays a crucial role in the catalytic performance of (R,R)-Ts-DENEB, influencing both reactivity and stereoselectivity. Methanol (MeOH) is a commonly used solvent, particularly in the kinetic resolution of 3-aryl-1-indanones, where it facilitates high enantioselectivity. nih.govresearchgate.net In the asymmetric transfer hydrogenation of quinuclidinones, isopropyl alcohol (IPA) was found to provide good enantioselectivity, with a mixture of IPA and dichloromethane (B109758) (DCM) (v/v = 1:1) yielding the best results. bohrium.com The use of a formic acid/triethylamine azeotrope can also function as the solvent system, simplifying the reaction setup. researchgate.netresearchgate.net

Catalyst Loading and Turnover Numbers (TON)

(R,R)-Ts-DENEB is a highly active catalyst, allowing for very low catalyst loadings and achieving high turnover numbers (TON). takasago.comtakasago.com In the asymmetric transfer hydrogenation of acetophenone, a substrate-to-catalyst ratio (S/C) of 30,000 was achieved, resulting in 95% conversion and 97% enantiomeric excess. takasago.com This represents a significant improvement over conventional catalysts, where the catalyst loading can be reduced by as much as 60 times. takasago.com For the kinetic resolution of 3-aryl-1-indanones, catalyst loadings as low as 1-2 mol% have been used effectively. nih.gov In some cases, even lower catalyst loadings of 0.1 mol% have been successfully employed, demonstrating the remarkable efficiency of this catalytic system. thieme-connect.com The ability to achieve high TONs, such as 40,000 in continuous flow systems, underscores the industrial applicability of (R,R)-Ts-DENEB. whiterose.ac.ukwhiterose.ac.uk

The table below provides examples of catalyst loading and corresponding TONs for reactions catalyzed by (R,R)-Ts-DENEB.

| Substrate | Catalyst Loading (mol%) | S/C Ratio | TON | Conversion (%) | ee (%) | Reference |

| Acetophenone | 0.0033 | 30,000 | - | 95 | 97 | takasago.com |

| 3-Aryl-1-indanones | 1 | 100 | - | ~50 (KR) | >99 | nih.gov |

| Acetophenone (Flow) | 0.0025 | 40,000 | 40,000 | 100 | >99 | whiterose.ac.ukwhiterose.ac.uk |

| Racemic N-Boc-α-substituted ketone | 0.1 | 1,000 | - | 93 | 99 | thieme-connect.com |

Reaction Temperature and Pressure Considerations

Reaction temperature and pressure are important parameters to consider for optimizing reactions with (R,R)-Ts-DENEB. Many reactions proceed efficiently at room temperature (around 23-25 °C), which is advantageous for reducing energy consumption. nih.govresearchgate.net For instance, the kinetic resolution of 3-aryl-1-indanones is typically carried out at room temperature. nih.gov However, in some cases, elevated temperatures may be necessary to drive the reaction to completion. hku.hk

In continuous flow systems, higher temperatures and pressures can be employed to enhance catalyst performance and shorten reaction times. whiterose.ac.ukwhiterose.ac.uk For example, in a transfer hydrogenation reaction using (R,R)-Ts-DENEB in a continuous flow reactor, a pressure of 9.5 bar and a temperature of 85 °C were used. whiterose.ac.ukwhiterose.ac.uk

Continuous Flow Catalysis with (R,R)-Ts-DENEB(regR)

The application of (R,R)-Ts-DENEB in continuous flow catalysis represents a significant advancement in process development, offering improved efficiency, safety, and scalability.

Micro-reactors have proven to be highly effective for conducting enantioselective hydrogenations with (R,R)-Ts-DENEB. whiterose.ac.ukwhiterose.ac.uk These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced catalyst performance. whiterose.ac.ukwhiterose.ac.uk For example, the asymmetric hydrogenation of acetophenone in a slug flow micro-reactor system achieved full conversion and >99% ee with a high turnover number of 40,000 in just 6.5 minutes of residence time. whiterose.ac.ukwhiterose.ac.uk The use of micro-reactors can overcome challenges associated with traditional batch processes, such as long reaction times required for low catalyst loadings. whiterose.ac.ukwhiterose.ac.uk

Continuous flow systems offer unique opportunities for controlling both diastereoselectivity and enantioselectivity. whiterose.ac.ukwhiterose.ac.uk By integrating hydrogenation, transfer hydrogenation, and transfer dehydrogenation steps within a continuous reactor system, it is possible to enrich the desired enantiomer. whiterose.ac.ukwhiterose.ac.uk This strategy involves the selective oxidation of one enantiomer through asymmetric transfer dehydrogenation to form an unsaturated intermediate, which is then reduced via asymmetric (transfer) hydrogenation to favor the desired enantiomer. whiterose.ac.ukwhiterose.ac.uk This integrated approach can lead to higher enantioselectivity than what can be achieved in a single reaction step. whiterose.ac.ukwhiterose.ac.uk The development of a continuous flow process for the synthesis of a ceramide, where the key step is the asymmetric transfer hydrogenation of an α-amido-β-keto ester using (R,R)-Ts-DENEB, highlights the potential of this technology for complex molecule synthesis on a large scale. thieme-connect.com

Industrial Scale-Up of Catalytic Processes

The industrial-scale application of catalytic processes, particularly in asymmetric synthesis, necessitates robust, highly efficient, and economically viable catalysts. The oxo-tethered ruthenium complex, (R,R)-Ts-DENEB, is a prime example of a catalyst developed to meet these industrial demands, bridging the gap between laboratory-scale discovery and large-scale manufacturing. takasago.comtakasago.com Its design as a high-performance catalyst for asymmetric transfer hydrogenation (ATH) offers significant advantages over conventional systems, making it a focal point for process development and industrial scale-up. takasago.com

Developed by Takasago International Corporation, (R,R)-Ts-DENEB was engineered to overcome the limitations of earlier catalysts, such as low activity and a narrow substrate scope. takasago.comtakasago.com The key innovation is the "tether" which connects the η⁶-arene and the N-sulfonylated diamine ligand. researchgate.net This structural feature enhances catalytic activity and stability, which are critical parameters for industrial applications. researchgate.netresearchgate.net The high efficiency allows for a significant reduction in catalyst loading, which in turn simplifies purification processes by minimizing the concentration of residual ruthenium in the final product. takasago.com This is a crucial consideration in the synthesis of fine chemicals and pharmaceutical intermediates, where purity is paramount. researchgate.net

The transition from laboratory research to industrial production involves overcoming challenges such as maintaining enantioselectivity, ensuring catalyst stability, and optimizing reaction conditions for large-volume reactors. numberanalytics.com The (R,R)-Ts-DENEB catalyst has demonstrated remarkable improvements in both catalyst loading requirements and optical purity, making the process more suitable for commercialization. takasago.com For instance, in the asymmetric transfer hydrogenation of certain ketones, (R,R)-Ts-DENEB achieved a substrate-to-catalyst ratio (S/C) of 30,000 with 95% conversion and 97% enantiomeric excess (ee). takasago.com This represents a significant leap from conventional catalysts which often operate at an S/C of around 500. takasago.com

A critical aspect of industrial scale-up is the choice between batch and continuous processing. numberanalytics.com The high activity of (R,R)-Ts-DENEB makes it suitable for both, and it has been successfully applied in flow chemistry for the continuous synthesis of chiral alcohols. takasago.com This versatility allows for flexible production planning based on demand.

The development of (R,R)-Ts-DENEB is part of a broader trend in industrial chemistry focusing on creating more sustainable and efficient manufacturing processes. okayama-u.ac.jp Asymmetric hydrogenation is recognized as an environmentally friendly approach that utilizes molecular hydrogen or hydrogen sources like formic acid/triethylamine mixtures and generates minimal waste. okayama-u.ac.jpnih.gov The high turnover number (TON) associated with catalysts like (R,R)-Ts-DENEB makes up for the initial cost of the precious metal catalyst, especially as industry has pathways to recover and recycle them. researchgate.net

Research Findings in Process Optimization

Detailed studies have highlighted the effectiveness of (R,R)-Ts-DENEB in various transformations, providing valuable data for process optimization and scale-up. In the asymmetric transfer hydrogenation of 3-aryl-1-indanones, the catalyst demonstrated efficient kinetic resolution. nih.gov Using a 1:5 mixture of formic acid (HCOOH) and triethylamine (Et₃N) as the hydrogen source in methanol, the reaction produced cis-3-arylindanols and the unreacted ketone with excellent diastereoselectivity and enantioselectivity. nih.govresearchgate.net

The following table summarizes the results from a study on the kinetic resolution of a racemic 3-aryl-1-indanone using (R,R)-Ts-DENEB. The data illustrates the catalyst's performance under specific laboratory conditions, which forms the basis for further scale-up optimization.

| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%)¹ | Product Diastereomeric Ratio (cis/trans)¹ | Product Enantiomeric Excess (ee, %)¹ |

| 1 | 1 | 10 | ~50 | >95:5 | 99 |

| 2 | 2 | 24 | 57 | >95:5 | 99 |

¹Data derived from studies on 3-aryl-1-indanones using a formic acid/triethylamine hydrogen source. nih.gov

Further research has explored the catalyst's application in the asymmetric reduction of more complex molecules. In a study targeting the synthesis of a cortistatin A intermediate, (R,R)-Ts-DENEB was used for the asymmetric reduction of a diketone. hku.hk While the six-membered ring substrate proved less reactive than other ketones, the catalyst still provided good diastereoselectivity and enantioselectivity, superior to other ruthenium-based catalysts under the same conditions. hku.hk

The table below shows a comparison of catalyst performance in the asymmetric transfer hydrogenation of a challenging diketone substrate.

| Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| (R,R)-Ts-DENEB | HCOOH/Et₃N (1:1), 60 °C, 48 h | 68% | - |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] | HCOOH/Et₃N (1:1), 60 °C, 48 h | 36% | 2:1 |

Data from a comparative study on a diketone substrate for a cortistatin A synthesis. hku.hk

These findings underscore the superior performance of the oxo-tethered design of (R,R)-Ts-DENEB. The catalyst's high activity and selectivity, even with challenging substrates, provide a solid foundation for developing industrial-scale processes. The ability to achieve high turnover numbers and simplify product purification makes (R,R)-Ts-DENEB an economically and environmentally attractive option for the large-scale production of enantiomerically pure compounds. takasago.comresearchgate.net Takasago makes the catalyst available for large-scale process development and contract manufacturing, facilitating its adoption in industry. takasago.com

Applications in Advanced Chemical Synthesis

Pharmaceutical Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. (R,R)-Ts-DENEB has proven to be an invaluable tool in this domain, facilitating the efficient production of chiral intermediates for various active pharmaceutical ingredients (APIs). acs.orgufrgs.br

The catalyst's primary application lies in the asymmetric transfer hydrogenation of prochiral ketones and the dynamic kinetic resolution (DKR) or kinetic resolution (KR) of racemic mixtures, yielding chiral alcohols and amines with high enantiopurity. rsc.orgthieme-connect.com

A scalable, ruthenium-catalyzed asymmetric synthesis of a key intermediate for a β2-adrenergic receptor agonist has been developed using (R,R)-Ts-DENEB. researchgate.net This process was successfully implemented on a multi-kilogram scale for the production of β2-adrenergic receptor agonists by Teijin Pharma Limited. azpdf.tips The reaction involves the asymmetric transfer hydrogenation of a ketone to produce the desired chiral alcohol, a critical building block for this class of drugs used in treating respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). researchgate.net

Table 1: Asymmetric Transfer Hydrogenation for β2-Adrenergic Receptor Agonist Intermediate researchgate.net

| Substrate | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|

(R,R)-Ts-DENEB is instrumental in an innovative synthesis of a lactone fragment required for Omarigliptin, a long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) for treating type 2 diabetes. acs.orgufrgs.brthieme-connect.com The key step is an enantioselective transfer hydrogenation of a complex ketone intermediate. acs.orgufrgs.br This reaction proceeds via a dynamic kinetic resolution (DKR) of the racemic N-Boc-α-substituted ketone, affording the desired anti-1,2-amino alcohol with two of the three necessary stereogenic centers. thieme-connect.com The process is highly efficient, providing the crucial chiral alcohol in excellent yield and with high enantio- and diastereoselectivity. acs.orgufrgs.brpharmablock.com

Table 2: Synthesis of Omarigliptin Intermediate via DKR acs.orgufrgs.brthieme-connect.com

| Substrate | Catalyst | Reaction Type | Product | Yield | Selectivity |

|---|

The catalyst enables an efficient kinetic resolution (KR) of racemic 3-aryl-1-indanones through asymmetric transfer hydrogenation (ATH). rsc.orgnih.govresearchgate.net Using a mixture of formic acid and triethylamine (B128534) (HCOOH/Et3N) as the hydrogen source, the (R,R)-Ts-DENEB catalyst reduces one enantiomer of the racemic indanone to the corresponding cis-3-arylindanol with high diastereomeric and enantiomeric excess. rsc.orgnih.gov This leaves the unreacted enantiomer of the starting indanone also in a state of high enantiopurity. rsc.orgnih.govresearchgate.net These resolved products, specifically the (R,R)-cis-3-aryl-1-indanol and the (S)-3-aryl-1-indanone, are valuable chiral building blocks for the synthesis of (+)-Indatraline, a potent dopamine, serotonin, and norepinephrine (B1679862) reuptake inhibitor. rsc.orgnih.gov

Table 3: Kinetic Resolution of 3-Aryl-1-Indanones for (+)-Indatraline Synthesis nih.gov

| Substrate (racemic) | Catalyst Loading | Product 1: (R,R)-cis-Indanol | Product 2: (S)-Indanone (unreacted) |

|---|---|---|---|

| Yield (%) / ee (%) | Yield (%) / ee (%) | ||

| 3-(3,4-Dichlorophenyl)-1-indanone | 1 mol% (R,R)-Ts-DENEB | 46% / 98% | 48% / 93% |

| 3-Phenyl-1-indanone (B102786) | 1 mol% (R,R)-Ts-DENEB | 48% / 98% | 47% / 94% |

The same asymmetric transfer hydrogenation-kinetic resolution (ATH-KR) protocol applied to 3-aryl-indanones provides key intermediates for the formal synthesis of (R)-Tolterodine, a muscarinic receptor antagonist used to treat urinary incontinence. rsc.orgnih.govresearchgate.net The enantiomerically enriched 3-arylindanones and 3-arylindanols obtained from the resolution are stereoselectively transformed into (R)-6-methyl-4-phenylcoumarine, which is a recognized key intermediate in the synthesis of (R)-Tolterodine. rsc.orgnih.govresearchgate.net

A synthetic methodology utilizing a catalyst derived from (R,R)-TsDPEN has been developed for the synthesis of cis-β-heteroaryl amino cycloalkanols, achieving excellent enantiomeric excess (up to 99.9%) and diastereomeric ratios (up to 99:1). researchgate.net This protocol has been successfully applied to the synthesis of a specific antileishmanial agent. researchgate.net The process involves the asymmetric transfer hydrogenation of a 2-(1H-imidazol-1-yl)cyclohexan-1-one precursor to form the chiral amino alcohol (1R,2S)-2-(1H-imidazol-1-yl)cyclohexanol. researchgate.net Subsequent alkylation of the hydroxyl group with 3-chlorobenzyl bromide yields the target antileishmanial compound, 1-((1R,2S)-2-([3-chlorobenzyl]oxy)cyclohexyl)-1H-imidazole. researchgate.net

Synthesis of (R)-Tolterodine Intermediates

Production of Biologically Active Compounds

The precise stereochemical control offered by (R,R)-Ts-DENEB is paramount in the synthesis of complex, biologically active molecules where specific stereoisomers are essential for therapeutic efficacy.

Inhibitors for Protein Arginine Methyltransferases

Protein arginine methyltransferases (PRMTs) are a family of enzymes involved in various cellular processes, and their dysregulation is implicated in diseases like cancer. takasago.com The development of specific PRMT inhibitors is a key area of pharmaceutical research. takasago.comnih.gov (R,R)-Ts-DENEB has been instrumental in the asymmetric synthesis of potent and selective inhibitors of PRMT5. In one reported synthesis, an asymmetric transfer hydrogenation of a ketone precursor using (R,R)-Ts-DENEB as the catalyst was a crucial step in obtaining the desired chiral alcohol intermediate with high diastereoselectivity. This highlights the catalyst's ability to furnish stereochemically defined building blocks for complex therapeutic agents. While (R,R)-Ts-DENEB has also been used in the synthesis of other biologically active molecules like the antidepressant (+)-indatraline and the muscarinic receptor antagonist (R)-tolterodine, these are not classified as PRMT inhibitors. nih.govnih.govwikipedia.org

| Substrate | Catalyst | Product | Key Performance Metrics | Reference |

| Ketone precursor for PRMT5 inhibitor | (R,R)-Ts-DENEB | Chiral alcohol intermediate | High diastereoselectivity | nih.gov |

| Racemic 3-aryl-1-indanones | (R,R)-Ts-DENEB | cis-3-arylindanols and unreacted (S)-3-aryl-1-indanones | High dr and ee | nih.gov |

Continuous Synthesis of Ceramides

Ceramides are a class of lipid molecules that are integral components of the skin's barrier function. worktribe.com The synthesis of specific ceramides, such as D-erythro-CER[NDS], is of significant interest for dermatological and cosmetic applications. worktribe.comresearchgate.net A noteworthy application of (R,R)-Ts-DENEB is in the continuous flow synthesis of D-erythro-CER[NDS]. researchgate.net

The key step in this synthesis is the asymmetric transfer hydrogenation of an α-amido-β-keto ester. researchgate.net Through a dynamic kinetic resolution process catalyzed by (R,R)-Ts-DENEB, the desired (2R,3R)-diastereomer is produced with high selectivity. researchgate.net The implementation of this reaction in a continuous flow system offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. worktribe.com Research has demonstrated that this continuous process can be conducted on a large scale, yielding the target ceramide with high diastereomeric and enantiomeric excess. researchgate.net

| Reaction | Catalyst | Product | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Asymmetric transfer hydrogenation of α-amido-β-keto ester | (R,R)-Ts-DENEB | D-erythro-CER[NDS] key intermediate | 93% (for a related substrate) | 69.4% (initial) | >99% | researchgate.netnih.gov |

Materials Science Applications

While ruthenium-based catalysts are known to play a role in various polymerization reactions, specific applications of (R,R)-Ts-DENEB in this area are not extensively documented in the reviewed literature.

Role in Polymerization Reactions

Ruthenium complexes are utilized as catalysts in olefin metathesis polymerization, such as ring-opening metathesis polymerization (ROMP). researchgate.net These reactions are fundamental in the creation of polymers with specific properties. researchgate.net However, based on the available search results, there are no specific, detailed examples of (R,R)-Ts-DENEB being employed as a catalyst in polymerization reactions. Its primary application remains in asymmetric hydrogenation.

Agricultural Chemistry Applications

The development of stereochemically pure agrochemicals is crucial for enhancing efficacy and reducing environmental impact. ebrary.net Asymmetric catalysis plays a vital role in achieving this goal. ebrary.net

Synthesis of Stereochemically Specific Agrochemicals

Optically active alcohols and amines are important intermediates in the synthesis of pharmaceuticals and pesticides. kanto.co.jp Chiral ruthenium catalysts are effective for the asymmetric transfer hydrogenation of ketones and imines to produce these intermediates. kanto.co.jp While the catalytic properties of (R,R)-Ts-DENEB make it a potential candidate for the synthesis of stereochemically specific agrochemicals, the reviewed literature does not provide concrete examples of its application in the synthesis of a named agrochemical product. The synthesis of chiral pesticides has been achieved using other ruthenium catalysts, such as a Ruthenium/BINAP catalyst for the fungicide clozylacon. ebrary.net

Research Findings on (R,R)-Ts-DENEB in the Synthesis of Chiral Ionic Liquids Remain Undocumented

Initial investigations into the applications of the chemical compound (R,R)-Ts-DENEB have not revealed any specific use in the synthesis of chiral ionic liquids. Extensive searches of scientific literature and chemical databases show that while (R,R)-Ts-DENEB is a well-regarded catalyst in other areas of advanced chemical synthesis, its role in the creation of chiral ionic liquids is not described.

(R,R)-Ts-DENEB, an oxo-tethered ruthenium complex, is recognized for its high efficiency as a catalyst in asymmetric transfer hydrogenation. sigmaaldrich.comtakasago.com It has demonstrated significant success in the asymmetric transfer hydrogenation of various ketones and imines, consistently producing high yields and excellent enantioselectivity. nih.govtcichemicals.com The catalyst is part of the DENEB® series developed by Takasago International Corporation, which are noted for their broad substrate scope and improved catalytic activity compared to conventional ruthenium catalysts. takasago.com

Chiral ionic liquids are a distinct class of compounds that have garnered considerable interest for their potential applications in asymmetric synthesis, chiral recognition, and as chiral solvents. researchgate.neteurekaselect.com The synthesis of these specialized ionic liquids typically involves the use of chiral starting materials or the application of asymmetric catalysis. mdpi.comrsc.org

Despite the extensive research into both (R,R)-Ts-DENEB as a catalyst and the synthesis of chiral ionic liquids as a field, a direct intersection of the two topics is not present in the available scientific literature. The applications of (R,R)-Ts-DENEB are predominantly documented in the context of asymmetric hydrogenation and dynamic kinetic resolution. takasago.comnih.gov Therefore, a detailed account of its use in the synthesis of chiral ionic liquids cannot be provided at this time. Further research may explore this potential application, but currently, no established findings are available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Ruthenium-Catalyzed Asymmetric Hydrogenation

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of ruthenium-catalyzed asymmetric hydrogenation reactions. cardiff.ac.ukumich.edu These computational studies allow for a detailed examination of the catalyst's structure, bonding, and the energetic pathways of the reaction. researchgate.net For catalysts in the Ru/TsDPEN family, DFT calculations have been instrumental in understanding how the ligand architecture influences the catalytic outcome.

Computational models focus on elucidating the interactions between the (R,R)-Ts-DENEB catalyst and various substrates. Studies suggest that steric hindrance from the tosyl group of the Ts-DENEB ligand plays a crucial role in dictating the orientation of the substrate as it approaches the ruthenium center. DFT calculations are employed to map the potential energy surface of the reaction, identifying the most likely reaction pathways. umich.eduresearchgate.net This includes modeling the active catalytic species, which is often a ruthenium-hydride complex formed in situ. umich.edu By analyzing the electronic properties and steric profiles of both the catalyst and substrate, DFT provides a molecular-level rationale for the observed reactivity and selectivity. rsc.org

Table 1: Insights from DFT Studies on Ru-Catalyzed Asymmetric Hydrogenation

| Area of Investigation | Insights Gained from DFT | Relevant Sources |

| Catalyst Activation | Identification of the active Ru-hydride species and the energetics of its formation. | umich.edu |

| Substrate Binding | Analysis of steric and electronic interactions governing substrate coordination. | researchgate.net |

| Reaction Mechanism | Mapping of the complete catalytic cycle, including transition states and intermediates. | cardiff.ac.ukresearchgate.net |

| Ligand Effects | Quantifying the influence of the ligand's tosyl group and tether on stereoselectivity. |

Elucidation of Transition States and Stereoselectivity Origin

A primary goal of computational studies on (R,R)-Ts-DENEB and related catalysts is to understand the origin of their remarkable stereoselectivity. This is achieved by locating and analyzing the transition states for the formation of both possible product enantiomers. The difference in the activation energies of these diastereomeric transition states determines the enantiomeric excess (ee) of the reaction.

For the family of Noyori-type catalysts, a key interaction identified through computational studies is the C–H/π interaction between the substrate and the catalyst's arene ligand. In the case of (R,R)-Ts-DENEB, the transition state model suggests that an attractive interaction between a C-H bond on the substrate and the π-system of the catalyst's tethered arene ring helps to lock the substrate into a specific orientation. This, combined with the steric repulsion from the bulky tosyl group on the diamine ligand, ensures that the hydride is transferred to one specific face of the prochiral ketone.

Control experiments coupled with DFT calculations have been used to confirm these models and elucidate the detailed reaction pathway. researchgate.net These investigations have shown that the tether in the DENEB structure enhances catalytic performance by pre-organizing the catalyst into an optimal geometry for the key hydride transfer step, thus increasing both activity and selectivity. nih.govnii.ac.jp

Table 2: Key Factors Influencing Stereoselectivity in (R,R)-Ts-DENEB Catalysis

| Factor | Description | Role in Stereoselectivity | Relevant Sources |

| Steric Hindrance | The bulky p-toluenesulfonyl (Tosyl) group on the diamine ligand creates a chiral pocket around the metal center. | It blocks one face of the coordinated substrate, forcing the hydride attack to occur on the less hindered face. | |

| C–H/π Interactions | An attractive, non-covalent interaction between a C-H bond on the substrate and the catalyst's arene ring. | Helps to stabilize the favored transition state, increasing the energy difference between the two competing pathways. | |

| Oxo-Tether | The ether linkage that creates the tethered arene structure. | It restricts the rotation of the arene ligand, contributing to a more rigid and well-defined chiral environment. | researchgate.netnii.ac.jp |

Computational Approaches to Catalyst Design and Optimization

Computational methods are increasingly used not just to explain the behavior of existing catalysts but also to guide the design of new and improved ones. northeastern.edursc.org The development of catalysts like (R,R)-Ts-DENEB is an example of rational catalyst design, where structural modifications are made to enhance performance. researchgate.nettakasago.com

Computational approaches to catalyst optimization involve a high-dimensional structure optimization problem where the goal is to identify catalyst structures that maximize activity and selectivity. northeastern.edursc.org For the Ru(II)/TsDPEN class of catalysts, computational studies have explored how modifying the arene ligand can tune the catalyst's properties. researchgate.net For instance, introducing different functional groups at various positions on the arene ring can alter its electronic properties or create new steric interactions, potentially switching the mode of stereochemical control. researchgate.net These in silico experiments allow researchers to screen a wide range of potential catalyst modifications virtually, saving significant time and resources compared to synthesizing and testing each variant in the lab. northeastern.edu These models often rely on identifying key "descriptors"—specific, calculable properties of the catalyst (like steric parameters or electronic features) that correlate strongly with its performance. rsc.org

Table 3: Computational Strategies for Catalyst Optimization

| Strategy | Description | Application to (R,R)-Ts-DENEB | Relevant Sources |

| Descriptor-Based Modeling | Identifying and calculating molecular descriptors that correlate with catalytic activity and selectivity. | Using steric and electronic parameters to predict the performance of new DENEB variants. | rsc.orgrsc.org |

| Virtual Screening | Computationally evaluating a large library of potential catalyst structures before synthesis. | Simulating the effect of different substituents on the tethered arene ring of Ts-DENEB. | researchgate.netnortheastern.edu |

| Mechanism-Based Design | Using detailed mechanistic understanding to propose structural modifications that target specific steps in the catalytic cycle. | Modifying the ligand to lower the energy of the rate-determining transition state. | cardiff.ac.ukumich.edu |

Prediction of Enantiomeric Excess in Related Catalytic Systems

A significant advancement in computational catalysis is the ability to predict the outcome of a reaction, such as the enantiomeric excess (ee), without performing the experiment. rsc.org This has been successfully demonstrated for asymmetric transfer hydrogenation reactions using a combination of DFT and machine learning.

In this approach, a dataset of reactions with known experimental ee values is assembled. For each reaction, a series of molecular descriptors for the substrate and catalyst are calculated using DFT. rsc.org These descriptors can include steric parameters (e.g., Sterimol parameters, buried volume) and electronic parameters (e.g., Natural Bond Orbital (NBO) charges). rsc.org A machine learning model, such as a "random forest" algorithm, is then trained to find a mathematical relationship between these descriptors and the experimental ee.

One such study on asymmetric transfer hydrogenation found that a random forest model could predict the enantiomeric excess with a high degree of accuracy, achieving a coefficient of determination (R²) of 0.86 on the test set. rsc.org This demonstrates the potential of such models to serve as powerful predictive tools, accelerating the discovery of optimal reaction conditions and the development of new, highly selective catalytic systems. rsc.org

Table 4: Machine Learning for Prediction of Enantiomeric Excess

| Component | Description | Example | Relevant Sources |

| Model Type | A machine learning algorithm trained on reaction data. | Random Forest | rsc.org |

| Input Features (Descriptors) | DFT-calculated properties of the catalyst and substrate. | Sterimol parameters, buried volume, NBO charges. | rsc.org |

| Output | The predicted stereochemical outcome of the reaction. | Enantiomeric Excess (ee) value. | rsc.org |

| Performance Metric | A statistical measure of the model's accuracy. | Coefficient of determination (R²) = 0.86. | rsc.org |

Future Perspectives and Research Directions

Expanding the Substrate Scope of (R,R)-Ts-DENEB(regR)-Catalyzed Reactions

A primary focus of ongoing research is to widen the variety of molecules that can be effectively and selectively transformed using (R,R)-Ts-DENEB(regR). While highly effective for many ketones, expanding its application to more complex and sterically demanding substrates is a continuous goal.

Recent studies have demonstrated the successful enantioselective reduction of challenging substrates like benzocyclobutenones. For instance, the catalyst has been used to obtain enantioenriched benzocyclobutenols with excellent yields and enantiomeric excess (ee). nih.gov A variety of substitutions on the aromatic ring are well-tolerated, although electron-rich systems have been noted to exhibit lower reactivity, sometimes necessitating higher reaction temperatures to achieve good conversion. nih.gov

The catalyst has also shown remarkable efficacy in the kinetic resolution (KR) of racemic mixtures. A notable application is in the asymmetric transfer hydrogenation (ATH) of racemic 3-aryl-1-indanones. This process yields both the chiral cis-3-arylindanols and the unreacted enantiopure 3-arylindanones with high levels of diastereoselectivity and enantioselectivity. The reaction proceeds efficiently at room temperature, demonstrating the catalyst's high activity under mild conditions. The electronic nature and position of substituents on the 3-aryl ring did not significantly impact the stereoselectivity.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Benzocyclobutenones with (S,S)-Ts-DENEB nih.gov(Note: Data presented for the (S,S) enantiomer, which provides the corresponding (R)-alcohols. Similar high performance is expected for the (R,R) enantiomer providing (S)-alcohols.)

| Substrate (Benzocyclobutenone) | Product | Yield (%) | ee (%) |

| 4-Methoxy | 2e | 99 | 98 |

| 4,5-Dimethoxy | 2f | 99 | 99 |

| 4-Nitro | 2g | 96 | 93 |

| 4-Pyrrolidinyl | 2h | 49 | 89 |

Table 2: Kinetic Resolution of Racemic 3-Aryl-1-indanones using (R,R)-Ts-DENEB

| 3-Aryl-1-indanone Substrate | Recovered Indanone (% Yield, % ee) | cis-3-Arylindanol Product (% Yield, % ee) |

| 3-Phenyl- | 46, 99 | 45, 99 |

| 3-(4-Fluorophenyl)- | 47, >99 | 46, >99 |

| 3-(4-Chlorophenyl)- | 47, 99 | 45, 98 |

| 3-(3,4-Dichlorophenyl)- | 48, 99 | 47, >99 |

Future work will likely target substrates with multiple functional groups, heteroaromatic ketones, and other structures that are challenging for existing catalytic systems. The goal is to establish (R,R)-Ts-DENEB(regR) as a broadly applicable catalyst for producing a wide array of chiral building blocks.

Development of Modified (R,R)-Ts-DENEB(regR) Analogues with Enhanced Performance

The modular nature of the Ts-DENEB ligand invites structural modifications to fine-tune its catalytic properties. The development of analogues with altered steric and electronic characteristics could lead to catalysts with enhanced activity, selectivity, or stability.

One such analogue that has been developed is (R,R)-Ms-DENEB®, where the tosyl (Ts) group is replaced by a mesyl (Ms) group. fishersci.ca This modification alters the electronic properties of the sulfonamide nitrogen, which can influence the catalyst's interaction with the substrate. Further research into a broader range of sulfonyl groups and other structural modifications on the diamine or the tether could yield catalysts tailored for specific, challenging applications. wikipedia.org For example, incorporating different substituents on the phenyl rings of the diamine ligand or altering the length and flexibility of the oxo-tether could impact the geometry of the transition state, potentially improving enantioselectivity for certain substrates. acs.org

Integration of (R,R)-Ts-DENEB(regR) with Multi-Catalytic Systems

The integration of (R,R)-Ts-DENEB(regR) into one-pot or tandem catalytic processes represents a powerful strategy for increasing synthetic efficiency. Such systems combine multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste.

One promising area is the combination of hydrogenation with other catalytic transformations. For example, a system that combines asymmetric transfer hydrogenation with transfer dehydrogenation could be used for the dynamic kinetic resolution of chiral alcohols. rsc.org Research into related Ru-diamine catalysts has demonstrated the feasibility of one-pot tandem reactions, such as the synthesis of chiral alcohols directly from alkynes via a hydration/asymmetric transfer hydrogenation sequence using a co-catalyst system. frontiersin.org